

Dehydro Felodipine-d3: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: *Dehydro Felodipine-d3*

Cat. No.: *B12302599*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential information typically presented in a Certificate of Analysis (CoA) for **Dehydro Felodipine-d3**. This deuterated analog of Dehydro Felodipine, the primary metabolite of the antihypertensive drug Felodipine, serves as a critical internal standard for bioanalytical and pharmacokinetic studies. Understanding its quality and characterization is paramount for accurate and reproducible research.

Compound Identification and Specifications

Dehydro Felodipine-d3 is the deuterium-labeled form of Dehydro Felodipine.^{[1][2]} Its chemical identity and general specifications are summarized below.

Parameter	Specification	Source
Compound Name	Dehydro Felodipine-d3	LGC Standards, MedchemExpress
CAS Number	1189916-52-6	[1] [3] [4] [5] [6]
Molecular Formula	C18H14D3Cl2NO4	[1] [2] [5]
Molecular Weight	385.26 g/mol	[1] [2] [5]
Synonyms	4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester, H 152/37-d3	[4] [5]
Appearance	Light yellow to yellow solid	[7] (Inferred from Felodipine)
Purity (HPLC)	>95%	[8] (For unlabeled Dehydro Felodipine)
Purity (LCMS)	Typically ≥98%	[7] (Exemplary for similar compounds)
Intended Use	Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS	[1] [2]
Storage	Recommended storage conditions are provided on the Certificate of Analysis. General guidance suggests storage at -20°C for long-term stability.	[1] [7]

Analytical Methodologies

The quality of **Dehydro Felodipine-d3** is typically assured through a series of analytical tests. While a specific batch's full experimental protocols are proprietary to the manufacturer, this section outlines the standard methodologies employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of pharmaceutical reference standards.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the separated components as they elute from the column, and the peak area is proportional to the concentration of the analyte.

Typical Experimental Protocol:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reversed-phase column is commonly used for compounds of this polarity.
- **Mobile Phase:** A gradient of acetonitrile and water (often with a small amount of an acid like formic acid to improve peak shape).
- **Flow Rate:** Typically 1.0 mL/min.
- **Detection Wavelength:** Based on the UV absorbance spectrum of Dehydro Felodipine.
- **Quantification:** Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight and structure of the compound.

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a fingerprint of the molecule, confirming its identity and isotopic labeling.

Typical Experimental Protocol:

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- Ionization Source: Electrospray ionization (ESI) is common for this type of molecule.
- Analysis Mode: Positive ion mode is typically used.
- Data Interpretation: The observed molecular ion peak should correspond to the calculated molecular weight of **Dehydro Felodipine-d3**. The fragmentation pattern can also be used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the deuterium label.

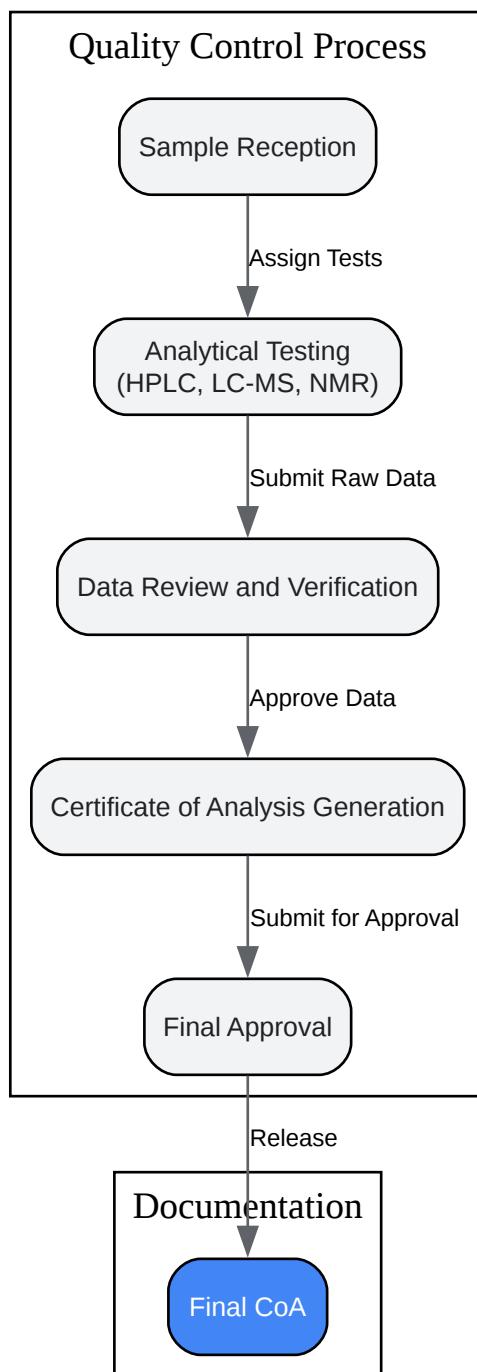
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the atoms absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment. This provides detailed information about the structure of the molecule.

Typical Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d6).
- Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are compared to the expected structure of **Dehydro Felodipine-d3**. The absence or reduced intensity of a signal at the expected position of the methyl group protons confirms the deuterium labeling.

Visualizing Key Processes Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a reference standard like **Dehydro Felodipine-d3**.



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Caption: Workflow for the generation of a Certificate of Analysis.

Metabolic Pathway of Felodipine

This diagram shows the metabolic relationship between Felodipine and its primary metabolite, Dehydro Felodipine.



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Caption: Metabolic conversion of Felodipine to Dehydro Felodipine.

This technical guide provides a foundational understanding of the data and methodologies associated with a Certificate of Analysis for **Dehydro Felodipine-d3**. For specific batch information, always refer to the CoA provided by the supplier.

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- To cite this document: BenchChem. [Dehydro Felodipine-d3: A Technical Guide to its Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12302599#dehydro-felodipine-d3-certificate-of-analysis>]

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